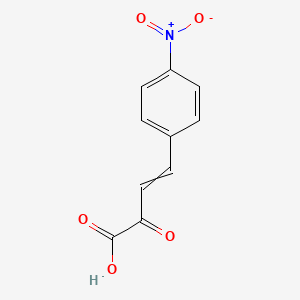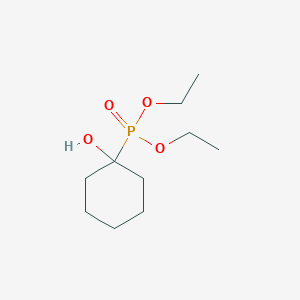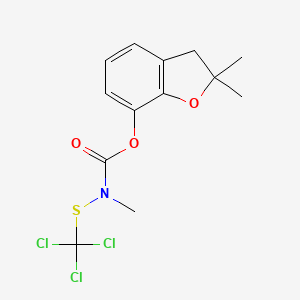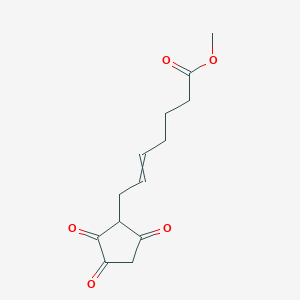
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate is an organic compound with the molecular formula C12H16O5 This compound features a cyclopentyl ring with three oxo groups and a heptenoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate typically involves the reaction of a cyclopentane derivative with appropriate reagents to introduce the oxo groups. The heptenoate chain is then attached through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate exerts its effects involves interactions with specific molecular targets. The oxo groups and the heptenoate chain play crucial roles in binding to enzymes and receptors, modulating their activity. Pathways involved may include oxidative stress responses and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 7-(2,3,4-trioxocyclopentyl)hept-5-enoate
- Methyl 7-(2,3,5-trioxocyclohexyl)hept-5-enoate
- Methyl 7-(2,3,5-trioxocyclopentyl)hex-5-enoate
Uniqueness
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate stands out due to its specific arrangement of oxo groups and the length of its heptenoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Eigenschaften
CAS-Nummer |
42541-92-4 |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate |
InChI |
InChI=1S/C13H16O5/c1-18-12(16)7-5-3-2-4-6-9-10(14)8-11(15)13(9)17/h2,4,9H,3,5-8H2,1H3 |
InChI-Schlüssel |
PAYHREWLKQHVQN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC=CCC1C(=O)CC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





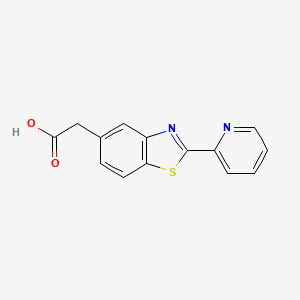
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
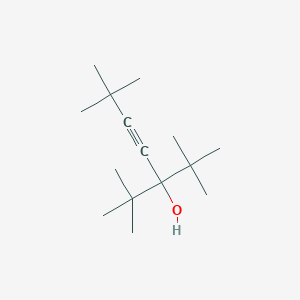
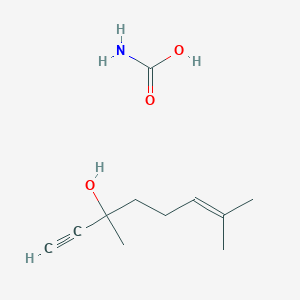
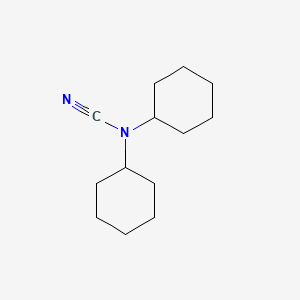
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
